molecular formula C19H30N2O5S B2715619 4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide CAS No. 2415633-87-1

4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide

Cat. No.: B2715619
CAS No.: 2415633-87-1
M. Wt: 398.52
InChI Key: JGEOPAXWMWILAU-UHFFFAOYSA-N
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Description

4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced by reacting the benzamide with 1-methanesulfonyl-4-methoxypiperidine under suitable conditions, such as in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the piperidine moiety with the benzamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 4-hydroxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide.

    Reduction: Formation of 4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]aniline.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Material Science: It can be used in the synthesis of novel polymers or materials with unique properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites of enzymes, while the piperidine moiety can enhance binding affinity. The compound may inhibit or activate specific pathways depending on its target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-[(1-methanesulfonyl-4-methylpiperidin-4-yl)methyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.

    4-butoxy-N-[(1-methanesulfonyl-4-hydroxypiperidin-4-yl)methyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-butoxy-N-[(1-methanesulfonyl-4-ethoxypiperidin-4-yl)methyl]benzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxy group can influence its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-butoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5S/c1-4-5-14-26-17-8-6-16(7-9-17)18(22)20-15-19(25-2)10-12-21(13-11-19)27(3,23)24/h6-9H,4-5,10-15H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEOPAXWMWILAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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